Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family. Thiazoles are characterized by their five-membered rings containing both sulfur and nitrogen atoms, and they are known for a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications and serves as a versatile building block in organic synthesis .
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is classified under organic compounds, specifically as a thiazole derivative. Its molecular formula is , with a molecular weight of approximately 235.30 g/mol. The compound is synthesized through various methods, which may vary in efficiency and yield depending on the reaction conditions used .
The synthesis of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate that cyclizes to form the thiazole ring.
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate features a thiazole ring fused with a phenyl group and an ethyl ester moiety. The compound's structure can be represented by its IUPAC name: ethyl 5-phenyl-4,5-dihydro-1,3-thiazole-2-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | ethyl 5-phenyl-4,5-dihydro-1,3-thiazole-2-carboxylate |
| InChI | InChI=1S/C12H13NO2S/c1-2... |
| InChI Key | KQLRFDGULVQHBX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NCC(S1)C2=CC=CC=C2 |
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate can undergo various chemical reactions:
The mechanism of action for Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate involves its interaction with specific molecular targets:
These interactions contribute to its antimicrobial and antitumor effects observed in biological studies .
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is typically characterized by:
Key chemical properties include:
These properties are significant for its application in various chemical reactions and formulations .
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate has numerous applications across different fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7